![molecular formula C13H8ClIN2O2S B567520 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-22-2](/img/structure/B567520.png)

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

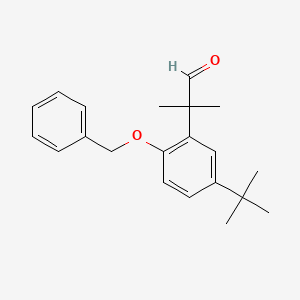

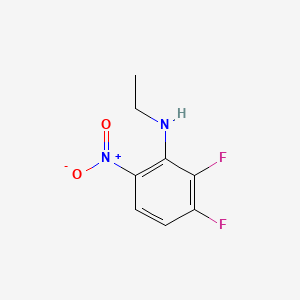

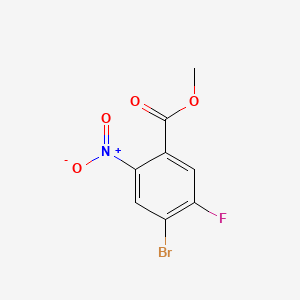

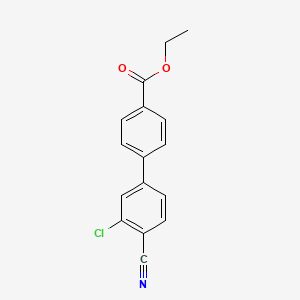

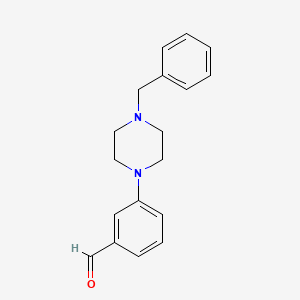

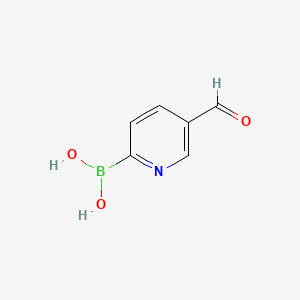

“6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains a pyrrolopyridine core with a phenylsulfonyl group at the 1-position, a chlorine atom at the 6-position, and an iodine atom at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a fused ring system containing a pyrrole ring and a pyridine ring. The phenylsulfonyl group, chlorine, and iodine atoms would be attached at specific positions on this ring system .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the iodine atom could be replaced via a nucleophilic substitution reaction. The phenylsulfonyl group could also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the phenylsulfonyl group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Synthesis of Complex Indole Products

This compound could be used in the synthesis of complex indole products. Metalation reactions, either by direct proton abstraction, directed ortho metalation (DOM), or halogen–metal exchange, are extremely useful for the conversion of simple indole starting materials into complex indole products .

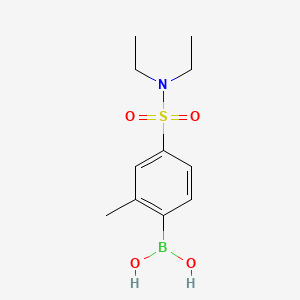

Biologically Active Sulfonamide-based Indole Analogs

The compound could be used in the synthesis of biologically active sulfonamide-based indole analogs. These analogs have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Halogen Exchange Reactions

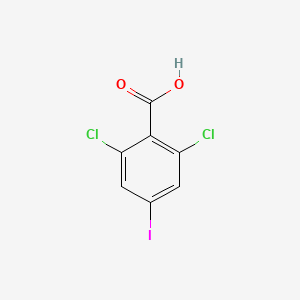

The compound could be used in halogen exchange reactions. These reactions are beneficial for the conversion of simple starting materials into complex products .

Design of Kinase Inhibitors

The compound could be used in the design of kinase inhibitors. Azaindoles and their derivatives exhibit significant biological activities, and the use of this framework has contributed to the generation of new therapeutic agents .

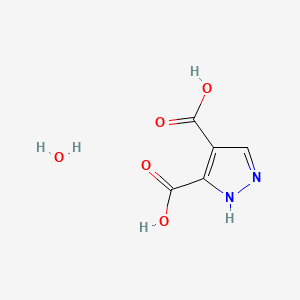

Synthesis of Pyrazolo[3,4-b]pyridines

The compound could be used in the synthesis of Pyrazolo[3,4-b]pyridines. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Development of Pharmacologically Active Derivatives

The compound could be used in the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura cross-coupling reactions .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbon–carbon bond formation . The Suzuki–Miyaura cross-coupling reaction, for example, is a key process in the synthesis of complex organic compounds .

Pharmacokinetics

It’s worth noting that pinacol boronic esters, which are similar in structure, have been reported to undergo catalytic protodeboronation .

Result of Action

The result of the compound’s action would likely be the formation of new carbon–carbon bonds . This could lead to the synthesis of complex organic compounds, which could have various applications in fields such as medicinal chemistry .

Action Environment

The efficacy and stability of the compound are likely influenced by environmental factors such as temperature and pH . For instance, chlorosulfonic acid, which is used in the synthesis of similar compounds, reacts differently at different temperatures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBSHNPCKOYRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)